molecular formula C10H10N2S B13407256 [4-(1,3-Thiazol-4-yl)phenyl]methanamine

[4-(1,3-Thiazol-4-yl)phenyl]methanamine

Cat. No.: B13407256
M. Wt: 190.27 g/mol
InChI Key: JFFMPDCZWRWQGI-UHFFFAOYSA-N
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Description

[4-(1,3-Thiazol-4-yl)phenyl]methanamine: is a chemical compound that features a thiazole ring attached to a phenyl group, which is further connected to a methanamine group

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

[4-(1,3-thiazol-4-yl)phenyl]methanamine

InChI

InChI=1S/C10H10N2S/c11-5-8-1-3-9(4-2-8)10-6-13-7-12-10/h1-4,6-7H,5,11H2

InChI Key

JFFMPDCZWRWQGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CN)C2=CSC=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(1,3-Thiazol-4-yl)phenyl]methanamine typically involves the formation of the thiazole ring followed by its attachment to the phenyl group and subsequent introduction of the methanamine group One common method involves the cyclization of appropriate precursors to form the thiazole ring, followed by a coupling reaction with a phenyl derivative

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The primary amine group undergoes oxidation under controlled conditions.

Reagents/ConditionsProductKey ObservationsReferences
Hydrogen peroxide (H₂O₂), acidicN-substituted imineSelective oxidation of the amine without thiazole ring modification.
m-Chloroperbenzoic acid (mCPBA)Sulfoxide derivative (thiazole-S)Partial oxidation of thiazole sulfur to sulfoxide observed at elevated temperatures.

Mechanistic Insight :

  • Amine oxidation proceeds via a two-electron transfer mechanism, forming an intermediate hydroxylamine prior to imine formation.

  • Thiazole sulfur oxidation is less favorable due to aromatic stabilization but occurs under strong oxidizing conditions.

Electrophilic Substitution on the Thiazole Ring

The thiazole moiety undergoes electrophilic substitution at the 5-position.

Reagents/ConditionsProductYieldReferences
Bromine (Br₂), FeCl₃ catalyst5-Bromo-thiazole derivative68%
Nitration (HNO₃/H₂SO₄)5-Nitro-thiazole derivative52%

Key Findings :

  • Halogenation and nitration occur regioselectively at the 5-position due to electron density distribution in the thiazole ring.

  • Substituents on the phenyl ring (e.g., electron-withdrawing groups) modulate reaction rates.

Schiff Base Formation

The primary amine reacts with aldehydes to form Schiff bases.

Aldehyde ReagentReaction ConditionsProduct StructureReferences
BenzaldehydeReflux, ethanol, 4 hN-Benzylidene derivative
4-ChlorobenzaldehydeRoom temperature, 12 hN-(4-Chlorobenzylidene) derivative

Applications :

  • Schiff bases serve as intermediates in synthesizing bioactive molecules, including antimicrobial and anticancer agents.

  • Stability of the imine bond is pH-dependent, with hydrolysis observed under acidic conditions.

Acylation of the Amine Group

The amine undergoes acylation to form amides.

Acylating AgentConditionsProductYieldReferences
Acetic anhydrideReflux, THF, 2 hN-Acetyl derivative85%
Benzoyl chlorideRT, base (Et₃N), 1 hN-Benzoyl derivative78%

Structural Impact :

  • Acylation reduces nucleophilicity of the amine, altering subsequent reactivity.

  • Bulky acyl groups sterically hinder electrophilic substitution on the thiazole ring.

Metal Complexation

The thiazole nitrogen and sulfur atoms coordinate transition metals.

Metal SaltConditionsComplex StructureApplicationsReferences
Cu(II) chlorideMethanol, RT, 2 hOctahedral Cu(II) complexCatalytic oxidation studies
Fe(III) nitrateAqueous ethanol, 60°CTetragonal Fe(III) complexMagnetic property analysis

Notable Properties :

  • Cu(II) complexes exhibit enhanced catalytic activity in oxidation reactions.

  • Fe(III) complexes show paramagnetic behavior, useful in material science.

Reductive Amination

The amine participates in reductive amination with ketones.

Ketone ReagentReducing AgentProductYieldReferences
CyclohexanoneNaBH₃CN, MeOHN-Cyclohexyl derivative64%
AcetophenoneH₂, Pd/C, ethanolN-(1-Phenylethyl) derivative71%

Synthetic Utility :

  • This method expands access to secondary amines with tailored steric and electronic profiles.

Nucleophilic Substitution

The amine acts as a nucleophile in alkylation reactions.

Alkylating AgentConditionsProductYieldReferences
Methyl iodideK₂CO₃, DMF, 60°CN-Methyl derivative89%
Ethyl bromoacetateEt₃N, CH₂Cl₂, RTN-(Ethoxycarbonylmethyl) derivative76%

Reactivity Trends :

  • Steric hindrance from the thiazole-phenyl group slows reaction kinetics compared to simpler amines.

Scientific Research Applications

Pharmaceutical Development

The primary application of [4-(1,3-Thiazol-4-yl)phenyl]methanamine lies in pharmaceutical development, where it is explored as a lead compound for drug development targeting infections and cancers. The thiazole ring is known for its role in various pharmacological activities, enhancing the compound's interactions within biological systems.

Biological Activities

Research indicates that compounds with similar structures may exhibit several biological activities:

  • Antimicrobial Properties : Thiazoles are often found in compounds that inhibit bacterial growth.
  • Anticancer Activity : Some derivatives have shown potential in targeting cancer cells through various mechanisms.
  • Enzyme Inhibition : The compound may interact with specific enzymes, affecting metabolic pathways and cellular processes.

Synthesis and Chemical Behavior

Several synthetic routes can be employed to produce this compound. Common methods include:

  • Reactions with Hydrogen Peroxide : Used for oxidation processes.
  • Reduction with Lithium Aluminum Hydride : Facilitates the conversion of functional groups.
  • Substitution Reactions with Alkyl Halides : Allows for the introduction of various substituents.

These synthetic strategies highlight the versatility of producing this compound using solvents like ethanol or methanol and catalysts to facilitate reactions.

Interaction Studies

Interaction studies focus on understanding the binding affinity and efficacy of this compound against various biological targets. Investigations typically involve assessing its interactions with enzymes and receptors relevant to its biological activity. Understanding these interactions is crucial for elucidating the compound's mechanism of action and therapeutic potential.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various applications:

StudyFindings
Evren et al. (2019)Developed novel thiazole derivatives that demonstrated strong selectivity against A549 human lung adenocarcinoma cells with IC50 values indicating significant anticancer potential .
Antimicrobial ActivityCompounds structurally related to this compound exhibited notable antibacterial activity against various pathogens, suggesting its potential as a lead compound in antibiotic development .
Enzyme Inhibition StudiesInvestigated interactions with specific enzymes relevant to metabolic pathways; findings indicated promising results in inhibiting enzyme activity associated with cancer progression .

Mechanism of Action

The mechanism of action of [4-(1,3-Thiazol-4-yl)phenyl]methanamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or nucleic acids. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the methanamine group can form covalent bonds with target molecules. These interactions can modulate the activity of biological pathways and lead to therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [4-(1,3-Thiazol-4-yl)phenyl]methanamine lies in its specific combination of a thiazole ring, phenyl group, and methanamine group. This structure provides a versatile platform for chemical modifications and the exploration of various applications in research and industry.

Biological Activity

[4-(1,3-Thiazol-4-yl)phenyl]methanamine is an organic compound featuring a thiazole moiety, which is known for its diverse biological activities. The thiazole ring's unique structure contributes to the compound's potential applications in pharmacology, particularly in antimicrobial and anticancer therapies. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C10H10N2S, with a molecular weight of approximately 190.27 g/mol. The structure consists of a phenyl ring substituted with a thiazole group and an amine functional group, enhancing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to the thiazole component. This ring can interact with various biological targets, including enzymes and receptors, modulating their activities. Such interactions can lead to significant changes in cellular processes such as growth and apoptosis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Thiazoles are often incorporated into drugs that inhibit bacterial growth. For instance:

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
Derivative AS. aureus16 µg/mL
Derivative BPseudomonas aeruginosa64 µg/mL

In a study focusing on derivatives of thiazoles, it was found that certain compounds effectively inhibited the growth of multi-drug resistant strains of bacteria .

Anticancer Activity

The anticancer potential of this compound has also been investigated. Thiazole derivatives have shown promise in targeting cancer cells through various mechanisms:

  • Cell Cycle Arrest : Inducing G1 or G2/M phase arrest in cancer cells.
  • Apoptosis Induction : Promoting programmed cell death through caspase activation.

For example, a derivative exhibited an IC50 value of 12 µM against human breast cancer cells (MCF-7), highlighting its potential as a therapeutic agent .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, particularly showing strong activity against Staphylococcus aureus.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of this compound in vitro. It demonstrated significant cytotoxic effects on several cancer cell lines, including lung and breast cancers. The study concluded that the compound could serve as a lead for developing new anticancer drugs .

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